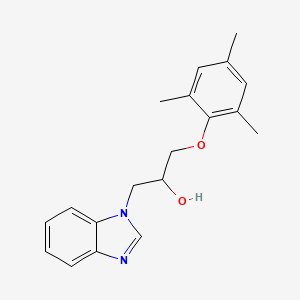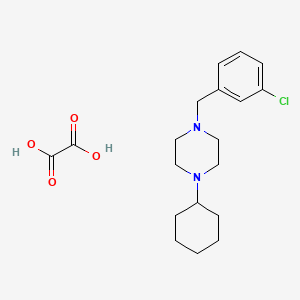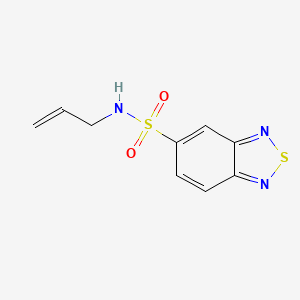
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine, commonly known as MDA or "Sally," is a psychoactive drug that belongs to the amphetamine class of drugs. It has been studied for its potential use in scientific research due to its unique chemical properties and effects on the body. In
Mécanisme D'action
MDA acts on the body's serotonin system by binding to serotonin transporters and causing them to release serotonin into the synapse. This causes an increase in serotonin levels in the brain, leading to feelings of euphoria, empathy, and increased sociability. MDA also acts as a dopamine releaser, causing an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
MDA has a number of biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and sweating. MDA can also cause changes in mood, perception, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
MDA has a number of advantages and limitations for use in lab experiments. Its effects on the serotonin system make it useful for studying mood disorders and the effects of serotonin on the body. However, its psychoactive effects make it difficult to use in controlled experiments, as it can cause changes in mood and perception that may interfere with the results of the experiment.
Orientations Futures
There are a number of future directions for research on MDA. One area of research is the potential use of MDA in treating depression, anxiety, and other mood disorders. Another area of research is the development of new drugs that mimic the effects of MDA without the psychoactive effects. Additionally, research is needed to better understand the long-term effects of MDA on the body and brain, as well as its potential for abuse and addiction.
Méthodes De Synthèse
MDA is synthesized by combining safrole and isosafrole in the presence of a strong acid catalyst. The resulting mixture is then treated with hydrogen gas and palladium on carbon to reduce the double bond and form MDA. This synthesis method is complex and requires specialized equipment and expertise to perform.
Applications De Recherche Scientifique
MDA has been studied for its potential use in scientific research due to its effects on the body's serotonin system. It is believed to act as a serotonin releaser, causing an increase in serotonin levels in the brain. This effect has been studied for its potential use in treating depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-7-14(8-16(10-15)21-2)11-19-6-5-13-3-4-17-18(9-13)23-12-22-17/h3-4,7-10,19H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORGUNRYGWKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)



![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)





![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5105838.png)
